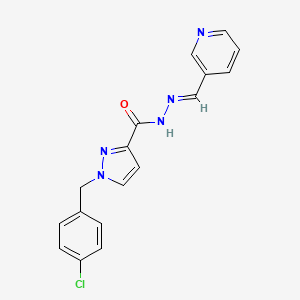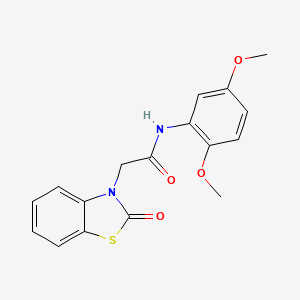![molecular formula C18H21N5O2S B5542862 (1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542862.png)
(1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a class of chemicals that are typically involved in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry due to their biological activities. The compound contains cyclopenta[c]pyrazole and thiazole rings, which are common in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of related compounds involves multistep reactions, including intramolecular cycloaddition, which is a common approach for constructing complex bicyclic structures. Techniques such as one-pot synthesis and water as a green solvent have been utilized for environmental friendliness and efficiency (Khurana, Nand, & Saluja, 2014), (Tahmassebi, Bryson, & Binz, 2011).
Molecular Structure Analysis
The compound is likely to have a complex bicyclic structure with specific stereochemistry at the 1S and 5R positions. The exact molecular geometry, including bond angles and lengths, would need to be determined through methods like X-ray crystallography to confirm the all-cis configuration and assess molecular interactions and repulsion, as studied in compounds with similar backbones (Weber, Morgenstern, Hegetschweiler, & Schmalle, 2001).
Chemical Reactions and Properties
Compounds with cyclopenta[c]pyrazole and thiazole units may undergo various chemical reactions, including nitrilimine cycloaddition, and can be used in the synthesis of various heterocyclic compounds. These reactions are essential for creating compounds with potential biological activities (Winters, Teleha, & Sui, 2014).
Aplicaciones Científicas De Investigación
Catalytic Applications
The preparation of acidic ionic liquids like 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate demonstrates a new use in promoting the synthesis of biologically active compounds, such as tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, vital in the pharmaceutical industry. This method offers high yields, shorter reaction times, and simple procedures, highlighting the potential of such compounds in facilitating efficient chemical syntheses (Shirini, Nikoo Langarudi, & Daneshvar, 2017).
Synthesis of Novel Scaffolds for Drug Discovery
Research on the synthesis of novel tricyclic scaffolds, like hybrids of β-D-glucose with tetrahydrobenzo[e][1,4]diazepin-5-one, emphasizes the role of such compounds in drug discovery. The creation of these scaffolds involves the fusion of substituted pyranose rings with seven-membered rings, leading to the production of benzodiazepines and related heterocycles. These advancements underscore the importance of such chemical structures in the development of new pharmaceutical agents (Abrous et al., 2001).
Antibacterial Activity
A novel tetracyclic pyridone carboxylic acid with a thiazolidine ring has been synthesized and tested for its antibacterial activity. This study highlights the compound's efficacy against various bacteria and its potential as a DNA gyrase inhibitor. The research showcases the compound's relevance in developing new antibacterial agents, particularly in combating resistant bacterial strains (Jinbo et al., 1993).
Antiviral Activity
Research into the synthesis and evaluation of compounds like 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives demonstrates their potential antiviral activity. Such studies are crucial in the ongoing efforts to develop new antiviral agents, especially in the face of emerging viral diseases (Attaby et al., 2006).
Anti-Proliferative Agents
The synthesis of 1,2,4-triazine derivatives from compounds like cyclohexane-1,3-dione showcases their application as anti-proliferative agents and tyrosine kinases inhibitors. Such compounds are gaining importance in the field of cancer research, offering new avenues for the development of effective cancer therapies (Abdo, Mohareb, & Halim, 2020).
Synthesis of CNS Potentially Active Derivatives
The reaction of 5-ethylamino-3-phenylpyrazole with dicarboxylic acid anhydrides leading to bicyclic and tricyclic derivatives of pyrazolo[1,5-a][1,3]-diazepines presents potential applications in the synthesis of CNS (central nervous system) active compounds. This research provides insights into the design and synthesis of new molecules with possible therapeutic applications in neurology and psychiatry (Costanzo et al., 1990).
Propiedades
IUPAC Name |
(1S,5R)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c24-17-11-4-5-13(23(17)7-12-9-26-10-19-12)8-22(6-11)18(25)16-14-2-1-3-15(14)20-21-16/h9-11,13H,1-8H2,(H,20,21)/t11-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVIWTQYDIVTDC-WCQYABFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)N3CC4CCC(C3)N(C4=O)CC5=CSC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)NN=C2C(=O)N3C[C@@H]4CC[C@H](C3)N(C4=O)CC5=CSC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542780.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5542790.png)
![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5542810.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(1-methyl-1H-indol-3-yl)thio]acetamide hydrochloride](/img/structure/B5542824.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide](/img/structure/B5542828.png)
![N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5542831.png)

![N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)

![N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5542857.png)
![N-(2-{4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5542869.png)